molecular formula C15H16Cl2N2O2S2 B10934319 1-(3,4-Dichlorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

1-(3,4-Dichlorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10934319
M. Wt: 391.3 g/mol
InChI Key: ZINJGZJZXUYQQO-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a 2-thienylsulfonyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: The piperazine core is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 3,4-dichlorobenzyl-substituted piperazine.

    Attachment of the 2-Thienylsulfonyl Group: Finally, the 2-thienylsulfonyl group is introduced via sulfonylation using 2-thienylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienyl positions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(3,4-Dichlorobenzyl)-4-(2-thienyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    1-(3,4-Dichlorobenzyl)-4-(2-furylsulfonyl)piperazine: Contains a furyl group instead of a thienyl group, leading to variations in reactivity and biological activity.

    1-(3,4-Dichlorobenzyl)-4-(2-pyridylsulfonyl)piperazine: Incorporates a pyridyl group, which can influence its binding affinity and specificity for molecular targets.

The uniqueness of 1-(3,4-DICHLOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H16Cl2N2O2S2

Molecular Weight

391.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C15H16Cl2N2O2S2/c16-13-4-3-12(10-14(13)17)11-18-5-7-19(8-6-18)23(20,21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2

InChI Key

ZINJGZJZXUYQQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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